

# "4-(Trifluoromethoxy)benzotrifluoride" fundamental properties

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## Compound of Interest

**Compound Name:** 4-(Trifluoromethoxy)benzotrifluoride

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## An In-depth Technical Guide to 4-(Trifluoromethoxy)benzotrifluoride

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of **4-(Trifluoromethoxy)benzotrifluoride**, a fluorinated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis.

## Core Properties

**4-(Trifluoromethoxy)benzotrifluoride**, also known as 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, is a disubstituted benzene derivative. Its core chemical and physical properties are summarized below. It is important to note that while some properties are experimentally determined for related compounds, specific experimental data for the title compound, such as melting and boiling points, are limited, and thus, predicted values are also provided.

Table 1: Chemical and Physical Properties of **4-(Trifluoromethoxy)benzotrifluoride**

Property	Value	Source
IUPAC Name	1-(trifluoromethoxy)-4-(trifluoromethyl)benzene	-
Synonyms	p-Trifluoromethoxybenzotrifluoride, α,α,α-Trifluoro-4-(trifluoromethyl)anisole	[1][2][3]
CAS Number	80258-33-9	[2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>6</sub> O	[2][3][4]
Molecular Weight	230.11 g/mol	[2][3][4]
Predicted Boiling Point	133.4 ± 40.0 °C	[4]
Predicted Density	1.408 ± 0.06 g/cm <sup>3</sup>	[4]
Refractive Index	1.377	[4]

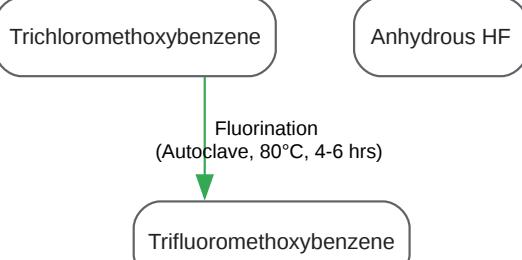
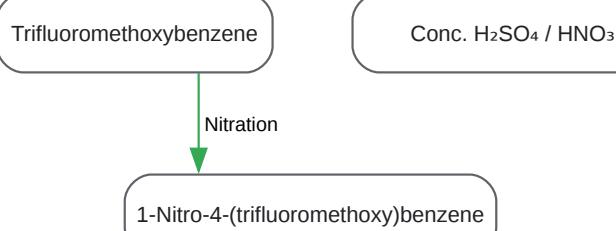
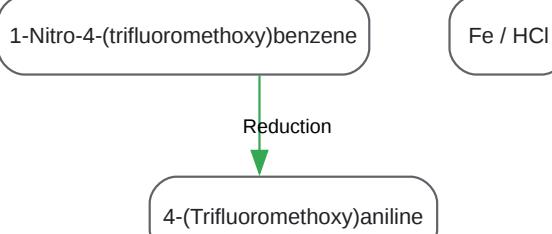
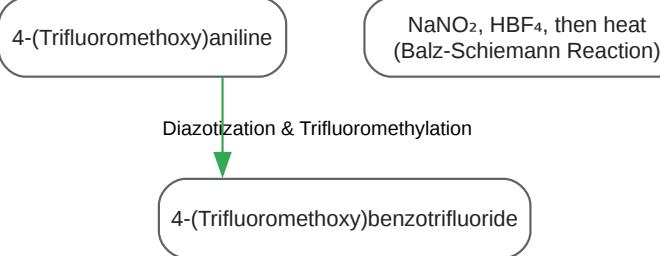
For comparative context, the properties of the parent compound, benzotrifluoride, are provided in the table below.

Table 2: Physical Properties of Benzotrifluoride

Property	Value	Source
Melting Point	-29.05 °C	[5][6][7]
Boiling Point	102-103.46 °C	[5][6][7][8]
Density	1.1886-1.19 g/mL at 20-25 °C	[5][6][7]
Solubility in Water	451.5 mg/L at 25 °C	[9]
Solubility in Organic Solvents	Soluble in ethanol, benzene, ether, acetone, n-heptane, and carbon tetrachloride.	[5][9][10]

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-(Trifluoromethoxy)benzotrifluoride** is not readily available in published literature. However, based on a patent for the preparation of related 4-substituted-1-(trifluoromethoxy)benzene compounds (WO2016125185A2), a plausible multi-step synthetic pathway can be proposed. [11] This would likely involve the formation of the trifluoromethoxybenzene core, followed by the introduction of the trifluoromethyl group at the para position, or vice-versa. A representative synthetic workflow is outlined below.

**Step 1: Formation of Trifluoromethoxybenzene****Step 2: Nitration****Step 3: Reduction****Step 4: Sandmeyer-type Reaction (Hypothetical)**[Click to download full resolution via product page](#)**Figure 1:** Proposed synthetic workflow for **4-(Trifluoromethoxy)benzotrifluoride**.

## Detailed Methodologies (Based on Patent WO2016125185A2 and General Organic Chemistry Principles):

Step 1: Synthesis of Trifluoromethoxybenzene from Trichloromethoxybenzene[11]

- Charge a stainless steel autoclave with trichloromethoxybenzene and anhydrous hydrogen fluoride (HF).
- Heat the sealed autoclave to approximately 80°C.
- Maintain the reaction at this temperature under pressure for 4 to 6 hours.
- After the reaction is complete, vent the excess HF and by-product HCl.
- Purge the system with nitrogen gas to remove any dissolved gases.
- Isolate the crude trifluoromethoxybenzene and purify by distillation.

Step 2: Nitration of Trifluoromethoxybenzene[11]

- To a cooled solution of trifluoromethoxybenzene, slowly add a mixture of concentrated sulfuric acid and nitric acid (nitrating mixture).
- Maintain the temperature below ambient temperature during the addition.
- After the addition is complete, allow the reaction to stir until completion (monitored by TLC or GC).
- Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-nitro-4-(trifluoromethoxy)benzene. The para isomer is expected to be the major product.

Step 3: Reduction of the Nitro Group[11]

- To a solution of 1-nitro-4-(trifluoromethoxy)benzene in a solvent such as methanol, add iron powder and concentrated hydrochloric acid.
- Heat the mixture to around 60-65°C and stir until the reduction is complete.
- Filter the reaction mixture through a pad of celite to remove the iron sludge.
- Evaporate the solvent from the filtrate.
- Adjust the pH of the residue to basic (pH 9-10) to precipitate the crude product.
- Extract the product with an organic solvent, wash, dry, and concentrate to obtain 4-(trifluoromethoxy)aniline.

**Step 4: Introduction of the Trifluoromethyl Group (Hypothetical)** A standard method for introducing a trifluoromethyl group onto an aromatic ring from an aniline is the Sandmeyer-type reaction, specifically a modification of the Balz-Schiemann reaction.

- Dissolve 4-(trifluoromethoxy)aniline in an aqueous solution of a non-nucleophilic acid like tetrafluoroboric acid ( $\text{HBF}_4$ ).
- Cool the solution to 0-5°C and add a solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise to form the diazonium salt.
- The resulting diazonium tetrafluoroborate salt can then be subjected to conditions that promote trifluoromethylation. This is a complex step and may require specific reagents not detailed in the general patent. A common laboratory method involves the use of trifluoromethylating agents in the presence of a copper catalyst.
- Alternatively, other modern cross-coupling methods could be employed starting from a halogenated trifluoromethoxybenzene derivative.

## Spectroscopic and Analytical Data (Predicted)

While experimental spectra for **4-(Trifluoromethoxy)benzotrifluoride** are not readily available, its expected spectroscopic characteristics can be predicted based on the analysis of closely related compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Table 3: Predicted Spectroscopic Data for **4-(Trifluoromethoxy)benzotrifluoride**

Technique	Predicted Characteristics
<sup>1</sup> H NMR	Two doublets in the aromatic region (around $\delta$ 7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons closer to the electron-withdrawing $\text{CF}_3$ group would be expected to be further downfield.
<sup>13</sup> C NMR	Aromatic signals with characteristic C-F couplings. The carbons directly attached to the - $\text{OCF}_3$ and - $\text{CF}_3$ groups would show quartets due to coupling with the fluorine atoms. The carbon of the - $\text{CF}_3$ group would appear at a characteristic downfield shift (around 120-130 ppm) as a quartet. The carbon of the - $\text{OCF}_3$ group would also be a quartet.
<sup>19</sup> F NMR	Two singlets. One for the - $\text{OCF}_3$ group (expected around $\delta$ -58 to -60 ppm) and one for the - $\text{CF}_3$ group (expected around $\delta$ -62 to -64 ppm).
IR Spectroscopy	Strong C-F stretching bands (around 1100-1350 $\text{cm}^{-1}$ ). Aromatic C-H stretching (around 3000-3100 $\text{cm}^{-1}$ ). C=C stretching in the aromatic ring (around 1400-1600 $\text{cm}^{-1}$ ). C-O stretching for the ether linkage (around 1250 $\text{cm}^{-1}$ ).
Mass Spectrometry	A molecular ion peak at $m/z$ = 230. Fragmentation would likely involve the loss of the - $\text{OCF}_3$ or - $\text{CF}_3$ groups.

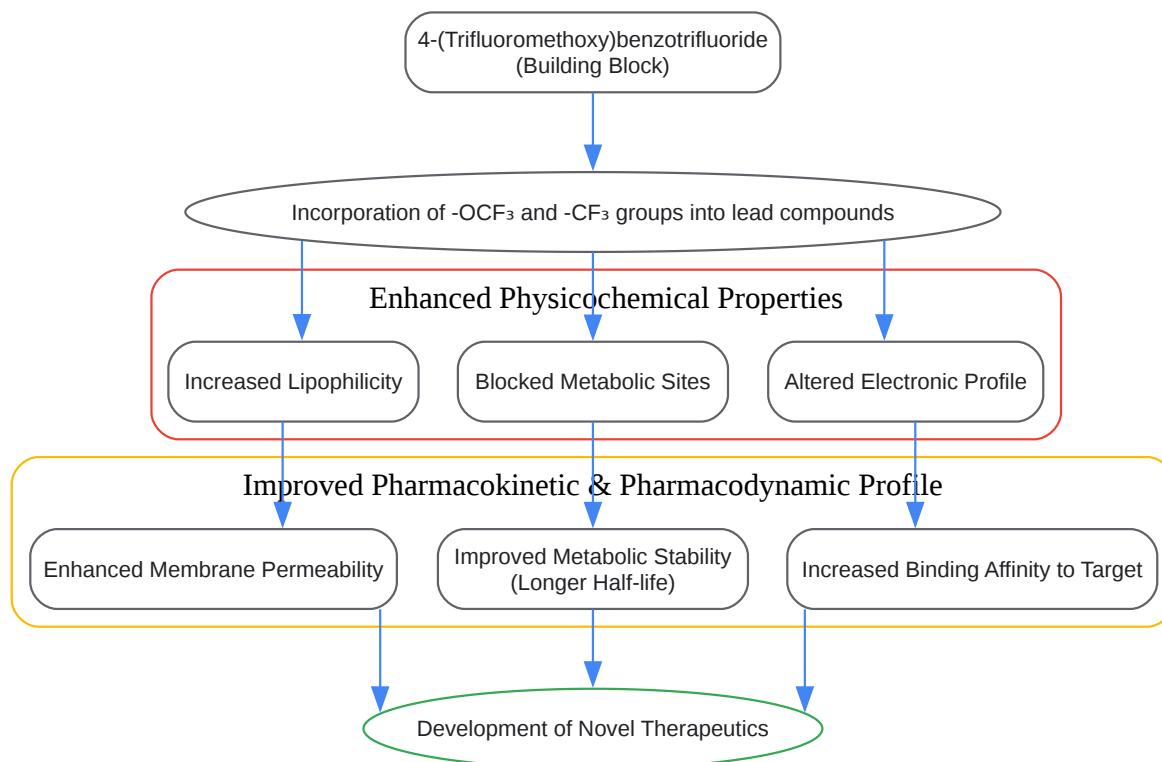
## Role in Drug Development and Research

While there is no specific documented biological activity for **4-(Trifluoromethoxy)benzotrifluoride**, its structure is highly relevant to medicinal chemistry and

drug discovery. The incorporation of trifluoromethoxy ( $-\text{OCF}_3$ ) and trifluoromethyl ( $-\text{CF}_3$ ) groups into organic molecules can significantly enhance their pharmacological properties.[25][26]

The trifluoromethoxy group is known to increase lipophilicity, which can improve a drug's ability to cross cell membranes.[26] Both the  $-\text{OCF}_3$  and  $-\text{CF}_3$  groups can block metabolic pathways, leading to improved metabolic stability and a longer half-life of the drug in the body.[26] Furthermore, these electron-withdrawing groups can influence the electronic environment of the molecule, potentially increasing its binding affinity to biological targets.[26]

For example, the related compound 4-hydroxybenzotrifluoride serves as a precursor in the synthesis of P2Y1 antagonists, antithrombotic agents, and potent inhibitors of myeloid cell leukemia.[27]



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**Figure 2:** Influence of Fluoro-groups on Drug Properties.

## Safety and Handling

Detailed toxicological data for **4-(Trifluoromethoxy)benzotrifluoride** is not available.

However, based on data for related benzotrifluoride compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of vapors and contact with skin and eyes.

## Conclusion

**4-(Trifluoromethoxy)benzotrifluoride** is a fluorinated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. While comprehensive experimental data on its physical properties and biological activities are still to be established, its structural features suggest that it can be a valuable tool for medicinal chemists seeking to modulate the properties of lead compounds. The synthetic pathways to this molecule are plausible based on existing patent literature, and its analytical characterization can be reliably predicted. Further research into this and similar molecules is warranted to fully explore their potential in various fields of chemical science.

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